molecular formula C13H13NO2 B11886886 5-(Dimethylamino)-1-naphthoic acid CAS No. 86042-10-6

5-(Dimethylamino)-1-naphthoic acid

Cat. No.: B11886886
CAS No.: 86042-10-6
M. Wt: 215.25 g/mol
InChI Key: DCQCLRDFDRZOHZ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-naphthoic acid: is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a dimethylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1-naphthoic acid typically involves the introduction of a dimethylamino group to the naphthalene ring. One common method is the reaction of 1-naphthoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Amine derivatives

    Substitution: Various substituted naphthoic acids

Scientific Research Applications

Chemistry: 5-(Dimethylamino)-1-naphthoic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. It is often used in the study of cellular processes and molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-naphthoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Dansyl chloride: A related compound used as a fluorescent labeling reagent.

    Dimethylaminoquinolines: Compounds with similar dimethylamino groups but different core structures.

    3-Dimethylaminobenzoic acid: Another compound with a dimethylamino group attached to a benzoic acid core.

Uniqueness: 5-(Dimethylamino)-1-naphthoic acid is unique due to its naphthalene core structure combined with the dimethylamino group. This combination imparts specific chemical and physical properties that are distinct from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

86042-10-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-(dimethylamino)naphthalene-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

DCQCLRDFDRZOHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O

Origin of Product

United States

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